5-ethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide 5-ethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1021263-33-1
VCID: VC11935603
InChI: InChI=1S/C14H17N5O3S2/c1-3-11-4-7-14(23-11)24(20,21)15-8-9-22-13-6-5-12-17-16-10(2)19(12)18-13/h4-7,15H,3,8-9H2,1-2H3
SMILES: CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C
Molecular Formula: C14H17N5O3S2
Molecular Weight: 367.5 g/mol

5-ethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide

CAS No.: 1021263-33-1

Cat. No.: VC11935603

Molecular Formula: C14H17N5O3S2

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]thiophene-2-sulfonamide - 1021263-33-1

Specification

CAS No. 1021263-33-1
Molecular Formula C14H17N5O3S2
Molecular Weight 367.5 g/mol
IUPAC Name 5-ethyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C14H17N5O3S2/c1-3-11-4-7-14(23-11)24(20,21)15-8-9-22-13-6-5-12-17-16-10(2)19(12)18-13/h4-7,15H,3,8-9H2,1-2H3
Standard InChI Key MSVWYWSOUQKGHN-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C
Canonical SMILES CCC1=CC=C(S1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C=C2)C

Introduction

Key Molecular Features:

PropertyDescription
Molecular FormulaC13H16N4O3S2
Functional GroupsSulfonamide, ether, triazole, pyridazine
Structural ComplexityPolyheterocyclic

Synthesis

The synthesis of such compounds typically involves multi-step reactions combining thiophene derivatives with triazolo-pyridazine intermediates. Common steps include:

  • Formation of the Triazolo-Pyridazine Core:

    • Starting from pyridazine derivatives, cyclization with hydrazine or related reagents forms the triazole ring.

  • Ether Linkage Formation:

    • The triazolo-pyridazine intermediate is reacted with a haloalkyl ether to introduce the ethoxyethyl group.

  • Sulfonamide Introduction:

    • Thiophene derivatives are sulfonated and coupled with the intermediate to yield the final compound.

This synthetic route ensures precise control over functional group placement, crucial for biological activity.

Biological Activity

Sulfonamide derivatives are widely studied for their pharmacological properties. Although specific studies on this compound are unavailable in the provided sources, related compounds suggest potential activities:

  • Antifungal and Antibacterial:

    • Sulfonamides often inhibit enzymes like dihydropteroate synthase in microbial pathways .

  • Anticancer:

    • Heterocyclic sulfonamides show cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting metabolic pathways .

  • Anti-inflammatory:

    • Triazole-containing molecules may inhibit inflammatory mediators such as 5-lipoxygenase .

Hypothetical Applications:

Given its structural similarity to other bioactive compounds, this molecule may exhibit:

  • Antimicrobial activity against resistant strains.

  • Potential as an anticancer agent through enzyme inhibition or DNA interaction.

Structural Analysis

The compound's structure can be characterized using advanced techniques:

  • Spectroscopy:

    • NMR (1H and 13C): Confirms proton and carbon environments.

    • LC-MS: Verifies molecular weight and purity.

  • X-ray Crystallography:

    • Provides detailed insight into bond lengths, angles, and conformational stability.

Structural Highlights:

  • The thiophene ring provides aromatic stability.

  • The sulfonamide group enhances solubility and hydrogen bonding potential.

  • The triazolo-pyridazine moiety contributes to binding affinity in biological targets.

Comparative Analysis with Related Compounds

To better understand its potential, comparisons with similar molecules are useful:

Compound ClassActivityReference
Triazolo-pyridazine sulfonamidesAntifungal
Thiophene-based sulfonamidesAnticancer
Triazole-containing heterocyclesAnti-inflammatory

These comparisons highlight the versatility of such structures in drug discovery.

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